molecular formula C5H9BrFNO2S B6605276 4-bromopiperidine-1-sulfonyl fluoride CAS No. 2751619-92-6

4-bromopiperidine-1-sulfonyl fluoride

Cat. No.: B6605276
CAS No.: 2751619-92-6
M. Wt: 246.10 g/mol
InChI Key: TZUGRMGTMXKTQQ-UHFFFAOYSA-N
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Description

4-Bromopiperidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a bromine atom attached to the piperidine ring and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromopiperidine-1-sulfonyl fluoride typically involves the reaction of 4-bromopiperidine with a sulfonyl fluoride reagent. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and provides high yields of the desired product .

Another method involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating reagent. This gas reacts with 4-bromopiperidine under controlled conditions to form this compound . Additionally, electrochemical oxidative coupling of thiols or disulfides with fluoride sources like potassium fluoride (KF) can also be employed to synthesize sulfonyl fluorides .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The use of sulfuryl fluoride gas in large-scale reactors is a common approach due to its efficiency and ease of handling . The process involves careful control of reaction parameters to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromopiperidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

4-Bromopiperidine-1-sulfonyl fluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromopiperidine-1-sulfonyl fluoride involves its reactivity towards nucleophilic residues in proteins and other biomolecules. The sulfonyl fluoride group acts as an electrophilic warhead, targeting nucleophilic amino acids such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This reactivity allows the compound to form covalent bonds with these residues, leading to the modification or inhibition of protein function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropiperidine-1-sulfonyl fluoride: Similar in structure but with a chlorine atom instead of bromine.

    4-Fluoropiperidine-1-sulfonyl fluoride: Contains a fluorine atom instead of bromine.

    4-Methylpiperidine-1-sulfonyl fluoride: Features a methyl group instead of a halogen.

Uniqueness

4-Bromopiperidine-1-sulfonyl fluoride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s utility in various applications.

Properties

IUPAC Name

4-bromopiperidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrFNO2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUGRMGTMXKTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Br)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrFNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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